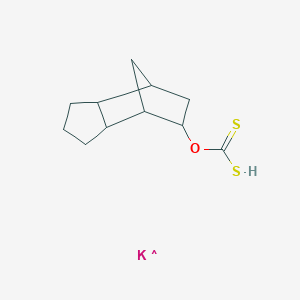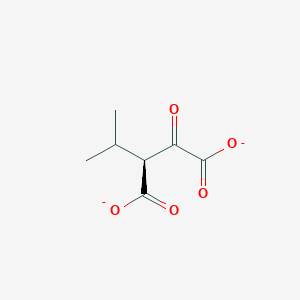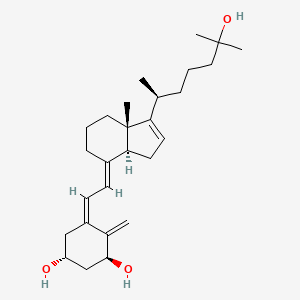
16-Dehydroepicalcitriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Dehydroepicalcitriol is a vitamin D.
Scientific Research Applications
Bioremediation Potential
- Bioremediation of Steroids : A study by Ye et al. (2019) identified a marine bacterium, Rhodococcus sp. P14, capable of degrading various steroids, including estriol and testosterone. This bacterium uses a short-chain dehydrogenase, 17β-HSDx, for the dehydrogenation of these steroids, producing dehydrogenation products like 16-hydroxestrone. This suggests potential applications in bioremediation of steroid-contaminated environments (Ye et al., 2019).
Hormonal Synthesis and Metabolism
- Fetal-Placental Unit : Diczfalusy (2005) discussed the role of the placenta in converting 16α-hydroxy dehydroepiandrosterone sulfate, produced by the fetus, into estriol. This process is crucial in pregnancy for the regulation of steroid hormone production (Diczfalusy, 2005).
- Placental Transport : Schweigmann et al. (2014) identified specific transporters, including OAT4 and SOAT, in the human placenta that are responsible for the transport of 16α-hydroxy-dehydroepiandrosterone sulfate (16α-OH-DHEAS), a precursor for placental estriol biosynthesis. This discovery has implications for understanding the mechanisms of placental steroid hormone synthesis (Schweigmann et al., 2014).
Steroid Metabolism and Health Indicators
- Adrenarche Metabolome : Remer et al. (2005) highlighted the role of 16-hydroxylated metabolites of dehydroepiandrosterone, such as 16α-hydroxy-DHEA, in the adrenarchal metabolome of healthy subjects aged 3-18 years. These metabolites are crucial in understanding the maturational process of adrenarche (Remer et al., 2005).
Pharmacokinetics and Drug Development
- Pharmacokinetics of 16-DHP : Deng et al. (2016) conducted a study on the pharmacokinetics and tissue distribution of 16-dehydropregnenolone (16-DHP) in liposome form. This research provides significant insights for the clinical trial design of 16-DHP-based treatments (Deng et al., 2016).
Biological Significance of Metabolites
- Biological Role of Metabolites : Hampl and Stárka (2000) reviewed the significance of 16α-hydroxylated metabolites of dehydroepiandrosterone, emphasizing their role in pregnancy and potential links to cancer risk and autoimmune diseases. This underscores the importance of understanding these metabolites beyond their reproductive function (Hampl & Stárka, 2000).
properties
Product Name |
16-Dehydroepicalcitriol |
|---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(2S)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H42O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-12,18,22,24-25,28-30H,2,6-9,13-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,24-,25-,27+/m0/s1 |
InChI Key |
NATTYVAFGUNUKP-FUXKBGLRSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




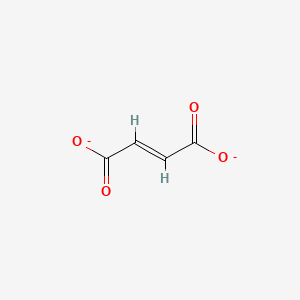
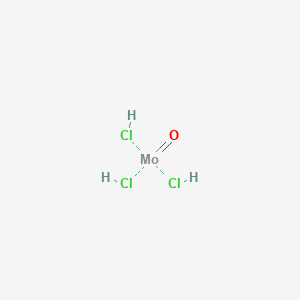
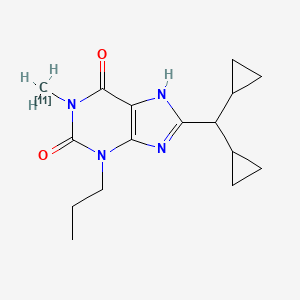
![(1S,4R,5S,8R,9R,11R,12S,13R,14R,18S)-5,11-dihydroxy-9,16-dimethyl-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1241712.png)
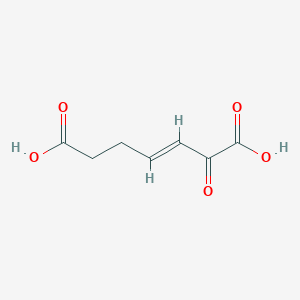
![[(8Z,10Z,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B1241714.png)
![4-[(1R)-1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol](/img/structure/B1241721.png)
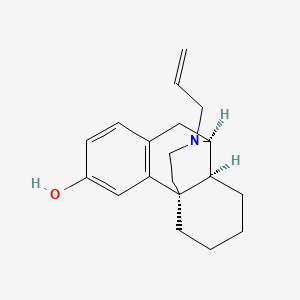
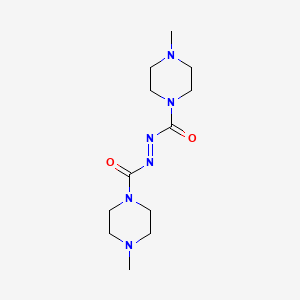
![3-hydroxy-3-methyl-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-2H-naphthalene-1,4-dione](/img/structure/B1241725.png)
![4-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid](/img/structure/B1241727.png)
